molecular formula C12H12ClN3O2 B4674362 3-[(6-Methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride

3-[(6-Methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride

Cat. No.: B4674362
M. Wt: 265.69 g/mol
InChI Key: YGXNNZFXIHDLCO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride typically involves the reaction of 6-methylpyrimidine-4-amine with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to remove any impurities and obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(6-Methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(6-Methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(6-methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2.ClH/c1-8-5-11(14-7-13-8)15-10-4-2-3-9(6-10)12(16)17;/h2-7H,1H3,(H,16,17)(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXNNZFXIHDLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.